

R1498: A Dual-Action Kinase Inhibitor Targeting Angiogenesis and Mitosis in Cancer

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Compound of Interest

Compound Name: **R1498**

Cat. No.: **B15623721**

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Abstract

R1498 is an orally active, small molecule kinase inhibitor demonstrating significant potential in the treatment of solid tumors, particularly hepatocellular carcinoma (HCC) and gastric cancer (GC). Its mechanism of action is centered on the dual inhibition of key pathways involved in tumor progression: angiogenesis and mitosis. By primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora kinases, **R1498** exerts a potent anti-tumor effect. Preclinical studies have highlighted its superior efficacy and favorable safety profile compared to the multi-kinase inhibitor sorafenib. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to **R1498**.

Introduction

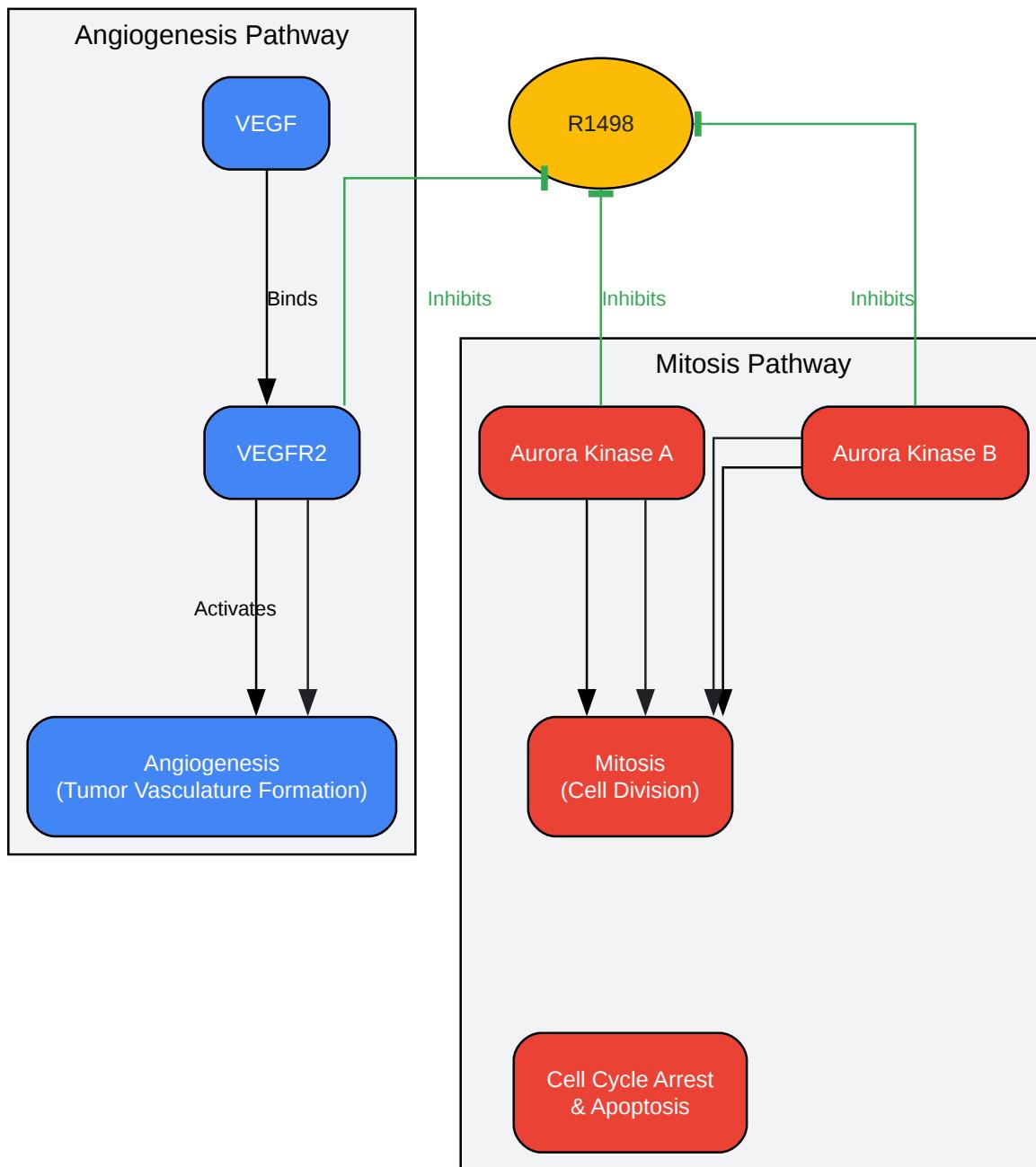
The development of multi-targeted kinase inhibitors represents a significant advancement in oncology. By simultaneously blocking multiple signaling pathways essential for tumor growth and survival, these agents can offer improved efficacy and potentially overcome resistance mechanisms associated with single-target therapies. **R1498** has emerged as a promising candidate in this class, with a unique profile targeting both the tumor vasculature and the cell division machinery.^{[1][2]} This dual approach of inhibiting angiogenesis and mitosis addresses two critical hallmarks of cancer.

Mechanism of Action: Dual Inhibition of Angiogenesis and Mitosis

R1498's anti-tumor activity stems from its ability to inhibit two distinct families of kinases:

- Angiogenesis Inhibition via VEGFR2: **R1498** targets VEGFR2, a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. By inhibiting VEGFR2, **R1498** disrupts the formation of new blood vessels within the tumor, thereby limiting the supply of oxygen and nutrients required for tumor growth and metastasis.[1][2]
- Mitotic Inhibition via Aurora Kinases: **R1498** is a potent inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis. Inhibition of Aurora A and B leads to defects in centrosome separation, mitotic spindle formation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.[1]

The following diagram illustrates the signaling pathways targeted by **R1498**.



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Caption: Dual inhibitory mechanism of **R1498** on angiogenesis and mitosis pathways.

Preclinical Efficacy In Vitro Activity

R1498 has demonstrated moderate growth inhibition across a panel of tumor cell lines, with IC50 values typically in the micromolar range.[1][2]

Parameter	Value	Cell Lines	Reference
In Vitro Growth Inhibition (IC50)	Micromole range	Panel of tumor cells	[1][2]

In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of **R1498** has been evaluated in various xenograft models of hepatocellular carcinoma and gastric cancer. In these studies, **R1498** demonstrated superior efficacy and a better toxicity profile when compared to sorafenib.[1][3]

Xenograft Model	Treatment	Tumor Growth Inhibition	Tumor Regression	Reference
GC and HCC Xenografts	R1498	>80%	Observed in some xenografts	[1][2]
Human GC Primary Tumor Derived Xenografts	R1498	-	10-30%	[1][2]

Experimental Protocols

Immunofluorescence for Aurora Kinase Inhibition

This protocol was utilized to visualize the inhibition of Aurora kinase activity in cancer cells following treatment with **R1498**.[1]

Objective: To assess the effect of **R1498** on the phosphorylation of Aurora kinase A and Histone H3.

Cell Line: SGC-7901 (gastric cancer cell line)

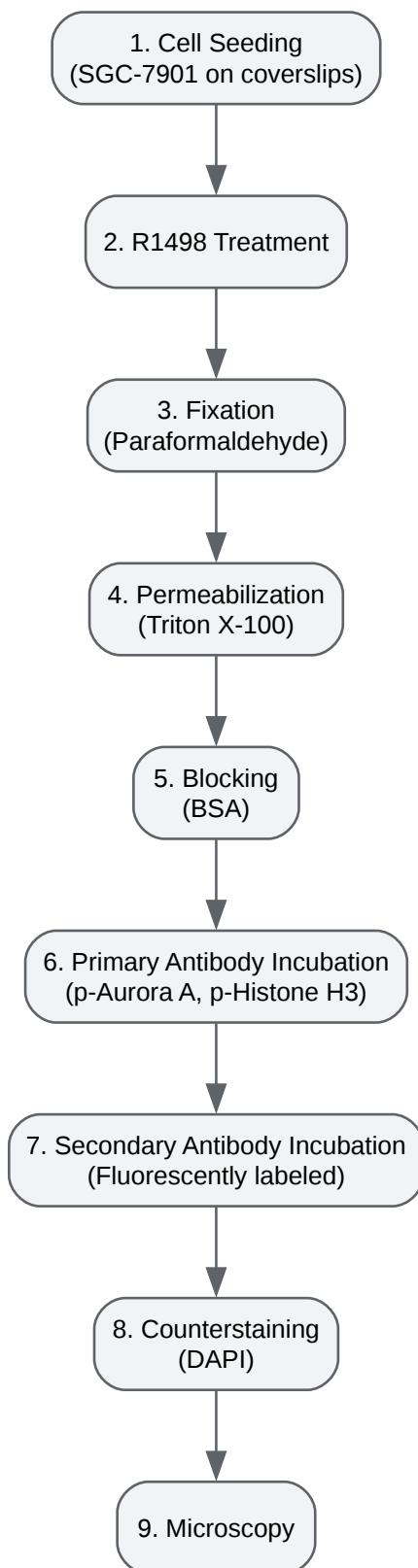
Reagents:

- **R1498**
- Primary Antibodies:
 - Anti-phospho-Aurora A (T288)
 - Anti-phospho-Histone H3 (S10)
 - Anti-MPM2 (mitotic marker)
- Secondary Antibodies (fluorescently labeled)
- DAPI (for nuclear staining)
- Paraformaldehyde (for fixation)
- Triton X-100 (for permeabilization)
- BSA (for blocking)

Procedure:

- Seed SGC-7901 cells on coverslips and allow them to adhere.
- Treat cells with **R1498** at various concentrations for a specified duration.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block non-specific binding with 1% BSA.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with fluorescently labeled secondary antibodies.
- Counterstain nuclei with DAPI.
- Mount coverslips on slides and visualize using a fluorescence microscope.

The following diagram outlines the workflow for the immunofluorescence experiment.



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Caption: Experimental workflow for immunofluorescence analysis of Aurora kinase inhibition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **R1498** in vivo.

Animal Model: Nude mice

Tumor Models:

- Hepatocellular carcinoma (HCC) xenografts
- Gastric cancer (GC) xenografts, including primary tumor-derived xenografts (PDX)

Procedure:

- Subcutaneously implant tumor cells or patient-derived tumor fragments into the flanks of nude mice.
- Allow tumors to reach a palpable size.
- Randomize mice into control and treatment groups.
- Administer **R1498** orally at predetermined doses and schedules. A comparator arm with sorafenib may be included.
- Monitor tumor volume and body weight regularly.
- At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., immunohistochemistry for vascularization).

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that **R1498** has good in vivo exposure and a wide therapeutic window.^{[1][3]} The toxicity profile of **R1498** in preclinical models was reported to be superior to that of sorafenib.^{[1][3]}

Conclusion

R1498 is a potent, orally active multi-target kinase inhibitor with a distinct mechanism of action that involves the dual inhibition of angiogenesis and mitosis through the targeting of VEGFR2 and Aurora kinases, respectively.[1][2] Preclinical data strongly support its potential as a therapeutic agent for hepatocellular carcinoma and gastric cancer, demonstrating significant tumor growth inhibition and a favorable safety profile.[1][3] Further clinical development of **R1498** is warranted to evaluate its efficacy in cancer patients.

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